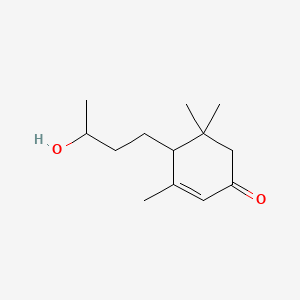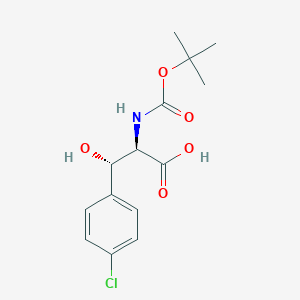
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound that features both an amino group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the condensation of 4-aminobenzaldehyde with 2-fluoroacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2E)-1-(4-nitrophenyl)-3-(2-fluorophenyl)prop-2-en-1-one: Similar structure but with a nitro group instead of an amino group.
(2E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(2E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both an amino group and a fluorophenyl group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
属性
分子式 |
C15H12FNO |
|---|---|
分子量 |
241.26 g/mol |
IUPAC 名称 |
(E)-1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2/b10-7+ |
InChI 键 |
UFVWBNWWSIZUEH-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N)F |
规范 SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)


![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)

![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)




